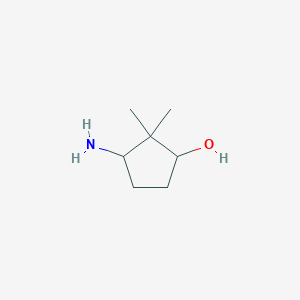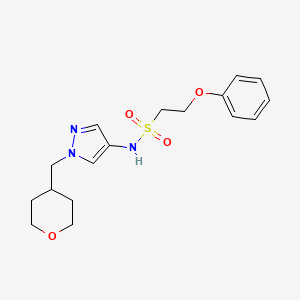
3-Amino-2,2-dimethylcyclopentanol
カタログ番号 B2478198
CAS番号:
1400689-08-8
分子量: 129.203
InChIキー: IUEFQQMJGAWEKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
Amino alcohols like “3-Amino-2,2-dimethylcyclopentanol” typically contain both an amino (-NH2) and alcohol (-OH) functional group. They are often used as precursors in the synthesis of other compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution or addition, and reduction . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of such a compound would likely feature a cyclopentane ring (a five-membered carbon ring) with two methyl groups (CH3) attached to one carbon, an alcohol group (-OH) attached to a second carbon, and an amino group (-NH2) attached to a third carbon .Chemical Reactions Analysis
Amino alcohols can participate in a variety of chemical reactions. They can act as both bases and nucleophiles due to the presence of the amino group. The alcohol group can be deprotonated to form an alkoxide, which is a strong nucleophile and base .Physical And Chemical Properties Analysis
Amino alcohols are usually colorless and crystalline. They have high melting points and are soluble in water and slightly soluble in alcohol .科学的研究の応用
- Cyclopropene as a Synthesis Component Researchers have explored the synthesis and application of 3-Amino-2,2-dimethylcyclopentanol by studying cyclopropene derivatives. For instance, methyl 3,3-dimethylcyclopropene-1-carboxylate undergoes cycloaddition with enamines, yielding 2-aminobicyclo[2.1.0]pentane derivatives. These derivatives can further transform into 3-cyclopentenols. Such compounds play a crucial role in synthetic organic chemistry.
- Metal-Organic Frameworks (MOFs) for Sulfur Removal In environmental applications, researchers have utilized zinc-based metal–organic frameworks (MOFs), such as IRMOF-3, as adsorbents for removing sulfur compounds. The interaction between the amino group in MOFs and sulfur atoms is essential for effective adsorption. This highlights the relevance of amino-functionalized compounds like 3-Amino-2,2-dimethylcyclopentanol in environmental remediation.
- Synthesis of Water-Soluble Amino Derivatives Scientists have developed water-soluble amino derivatives, including 3-amino-pentan-1,5-diol. These compounds find applications in various fields, such as pharmaceuticals, where water solubility is critical. Thimma Rawalpally et al. detailed the synthesis of such derivatives, emphasizing their potential in drug design and formulation.
- Access to structurally diversified 3-aminodeoxy sugars is essential for new drug development. Researchers have synthesized various unnatural 3-aminodeoxy sugars and explored their glycosylation with aglycons. This method allows attachment of 3-aminodeoxy sugars to natural products or drugs, opening avenues for drug discovery .
Glycosylation with Aglycons
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-amino-2,2-dimethylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5(8)3-4-6(7)9/h5-6,9H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEFQQMJGAWEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,2-dimethylcyclopentanol | |
Synthesis routes and methods
Procedure details


Sodium (2.312 g, 101 mmol) was added in small portions over 30 min to a solution of 3-hydroxy-2,2-dimethylcyclopentanone oxime (3.60 g, 25.1 mmol, from Step 2) in n-propanol (50 mL) at 80° C. The resultant mixture was heated to 100° C. for 2 h, cooled to room temperature, poured into brine (100 mL) and extracted with ethyl acetate (3×200 mL). The combined organic extracts were dried (MgSO4), filtered and concentrated to give crude 3-amino-2,2-dimethylcyclopentanol (3.10 g), which was used in the next reaction without purification.

Name
3-hydroxy-2,2-dimethylcyclopentanone oxime
Quantity
3.6 g
Type
reactant
Reaction Step One


[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Three

試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Tert-butyl) 8-ethyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2478115.png)

![N-[(5-bromopyrazin-2-yl)methyl]octanamide](/img/structure/B2478117.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)



![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2478124.png)




![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2478136.png)
![4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine](/img/structure/B2478137.png)